5-[3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-fluorobenzoic acid
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Overview
Description
5-[3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-fluorobenzoic acid is a complex organic compound that features a combination of functional groups, including a tert-butyl(dimethyl)silyl ether, a piperidine ring, and a fluorobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-fluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of imidazole and dimethylformamide (DMF) as a solvent.
Formation of Piperidine Ring: The piperidine ring is formed through a series of cyclization reactions involving appropriate amine and carbonyl precursors.
Introduction of Fluorobenzoic Acid Moiety: The fluorobenzoic acid moiety is introduced via electrophilic aromatic substitution reactions using fluorinated benzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of automated synthesis equipment and continuous flow reactors to ensure consistent product quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-fluorobenzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaH in dimethyl sulfoxide (DMSO) or t-BuOK in tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-fluorobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 5-[3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl(dimethyl)silyl ethers: These compounds share the tert-butyl(dimethyl)silyl protecting group and are used in similar synthetic applications.
Fluorobenzoic acids: Compounds with a fluorobenzoic acid moiety are used in various chemical and pharmaceutical applications.
Properties
Molecular Formula |
C24H38FNO5Si |
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Molecular Weight |
467.6 g/mol |
IUPAC Name |
5-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-fluorobenzoic acid |
InChI |
InChI=1S/C24H38FNO5Si/c1-23(2,3)31-22(29)26-12-11-18(16-9-10-20(25)19(13-16)21(27)28)17(14-26)15-30-32(7,8)24(4,5)6/h9-10,13,17-18H,11-12,14-15H2,1-8H3,(H,27,28) |
InChI Key |
AQONPKQJLXOCGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CO[Si](C)(C)C(C)(C)C)C2=CC(=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
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